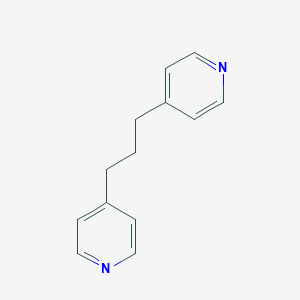

1,3-Bis(4-pyridyl)propane

説明

Contextualizing 4,4'-Trimethylenedipyridine within Bipyridine Chemistry

Bipyridines are a class of organic compounds that consist of two interconnected pyridine (B92270) rings. They are widely utilized as ligands in coordination chemistry, where they bind to metal ions to form metal complexes. smolecule.com 4,4'-Trimethylenedipyridine, also known as 1,3-bis(4-pyridyl)propane, is distinguished from other bipyridines by the nature of the linker between its two pyridine rings. smolecule.comsciencedaily.com Unlike rigidly linked bipyridines, the trimethylene chain in 4,4'-Trimethylenedipyridine provides significant conformational flexibility.

This flexibility is a key determinant of its function, allowing the two pyridine rings to adopt various spatial orientations. This adaptability enables the formation of diverse and complex structures when it coordinates with metal centers, setting it apart from its more rigid counterparts. smolecule.com

Significance of the Trimethylene Linker in Ligand Design and Supramolecular Assembly

The trimethylene linker is the defining feature of 4,4'-Trimethylenedipyridine and is central to its utility in ligand design and supramolecular assembly. smolecule.com Supramolecular assembly is a process where molecules spontaneously organize into larger, well-defined structures through non-covalent interactions. numberanalytics.com The flexibility of the trimethylene chain allows it to act as a versatile hinge, enabling the construction of a variety of supramolecular architectures, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. smolecule.comacs.org

This structural adaptability is crucial in the design of metal-organic frameworks (MOFs), which are crystalline materials with porous structures. smolecule.comresearchgate.net The ability of the 4,4'-Trimethylenedipyridine ligand to bend and rotate allows for the formation of MOFs with tailored pore sizes and properties, which are important for applications such as gas storage and separation. smolecule.comwatsonnoke.com

Overview of Key Research Domains for 4,4'-Trimethylenedipyridine

The unique characteristics of 4,4'-Trimethylenedipyridine have led to its application in several key research domains:

Coordination Polymers and Metal-Organic Frameworks (MOFs): This is the most prominent area of research for this compound. pubcompare.ai Scientists utilize it to construct novel coordination polymers and MOFs with diverse topologies and functionalities. smolecule.comresearchgate.net These materials are investigated for gas adsorption, chemical separation, and catalysis. smolecule.comwatsonnoke.com

Materials Science: In materials science, 4,4'-Trimethylenedipyridine is used to create functional materials with interesting optical, electronic, and magnetic properties. smolecule.comrsc.org For instance, coordination polymers containing this ligand have been studied for their potential use in electronic devices and as photocatalysts for the degradation of pollutants. sciencedaily.comresearchgate.net

Supramolecular Chemistry: The compound is a valuable tool for exploring the principles of molecular recognition and self-assembly, fundamental concepts in supramolecular chemistry. pubcompare.ainumberanalytics.com Its ability to form predictable and stable structures through coordination with metal ions makes it an ideal component for designing complex molecular systems. smolecule.com

Physicochemical Properties of 4,4'-Trimethylenedipyridine

| Property | Value |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.26 g/mol |

| Appearance | Light yellow to white crystalline solid |

| Melting Point | 57-60 °C |

| Boiling Point | 142 °C at 2 mmHg |

| Solubility | Soluble in methanol, slightly soluble in water |

The data in this table is compiled from various sources. sigmaaldrich.com

Detailed Research Findings

The flexibility of the 4,4'-trimethylenedipyridine ligand has been exploited in the synthesis of a variety of coordination polymers with different dimensionalities and properties.

For example, research has shown that the reaction of 4,4'-trimethylenedipyridine with zinc(II) and various carboxylate co-ligands can lead to the formation of one-dimensional (1D) coordination polymers. In one study, the use of 4-hydroxybenzoic acid as a co-ligand resulted in a 1D chain structure. researchgate.net Similarly, cadmium(II) has been used to create both 2D and 3D frameworks. The reaction of cadmium(II) with 1,3,5-benzenetricarboxylic acid and 4,4'-trimethylenedipyridine yielded a 2D undulating framework and a 3D diamondoid framework. researchgate.net

The resulting materials exhibit a range of interesting properties. For instance, a coordination polymer of zirconium(IV) and 4,4'-trimethylenedipyridine demonstrated high photocatalytic activity, degrading 93% of a methylene (B1212753) blue dye sample under sunlight. researchgate.net In the realm of materials for electronics, a homochiral metal-organic framework, [Co₂(D-cam)₂(TMDPy)], where TMDPy is 4,4'-trimethylenedipyridine, has been successfully used as a stationary phase in high-performance liquid chromatography for the separation of chiral compounds. nih.gov Furthermore, studies on single-molecule junctions have indicated that polymers incorporating 4,4'-trimethylenedipyridine show more stable and predictable electrical conductance compared to their monomeric counterparts, suggesting their potential in nanoelectronics. sciencedaily.com

Selected Research on Coordination Polymers with 4,4'-Trimethylenedipyridine

| Metal Ion | Co-ligand(s) | Resulting Structure | Key Finding |

| Zinc(II) | 4-hydroxybenzoic acid | 1D coordination polymer | Formation of a one-dimensional chain. researchgate.net |

| Cadmium(II) | 1,3,5-benzenetricarboxylic acid | 2D and 3D frameworks | Creation of both layered and porous diamond-like structures. researchgate.net |

| Copper(II) | Orotic acid potassium salt | Coordination polymer | Exhibited 72% photocatalytic degradation of methylene blue. researchgate.net |

| Zirconium(IV) | Orotic acid potassium salt | Coordination polymer | Showed high photocatalytic efficiency with 93% degradation of methylene blue. researchgate.net |

| Cobalt(II) | D-camphorates | Homochiral metal-organic framework | Effective as a chiral stationary phase for HPLC. nih.gov |

Structure

2D Structure

特性

IUPAC Name |

4-(3-pyridin-4-ylpropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h4-11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNCVVRIKNGJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044852 | |

| Record name | 4,4'-Propane-1,3-diyldipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Pyridine, 4,4'-(1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

>29.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57264470 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17252-51-6 | |

| Record name | 1,3-Bis(4′-pyridyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17252-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Trimethylenedipyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017252516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Trimethylenedipyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4,4'-(1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Propane-1,3-diyldipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(propane-1,3-diyl)dipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-TRIMETHYLENEDIPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46E636572H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4,4 Trimethylenedipyridine and Its Derivatives

Established Synthetic Pathways for 4,4'-Trimethylenedipyridine

Several conventional methods have been developed for the synthesis of 4,4'-trimethylenedipyridine, each with its own set of advantages and limitations.

Synthesis from 4-Vinylpyridine (B31050) and 4-Methylpyridine (B42270) via Polymerization Techniques

A foundational method for synthesizing 4,4'-trimethylenedipyridine involves the reaction of 4-vinylpyridine with 4-methylpyridine. smolecule.comchemicalbook.com This process often utilizes polymerization techniques to achieve the desired compound. smolecule.com One of the earliest reported methods involves a radical-mediated coupling reaction in the presence of potassium and hydroquinone (B1673460) in a benzene (B151609) solvent. smolecule.com 4-Vinylpyridine itself is typically prepared through the condensation of 4-methylpyridine and formaldehyde. wikipedia.orggoogle.comgoogle.com

Hydrothermal Synthesis Approaches

Hydrothermal synthesis has emerged as a common and effective method for producing 4,4'-trimethylenedipyridine-based coordination polymers and metal-organic frameworks. smolecule.com This technique involves reacting 4,4'-trimethylenedipyridine with metal salts in an aqueous solution under controlled temperature and pressure conditions. smolecule.com For instance, the hydrothermal reaction of 4,4'-trimethylenedipyridine with zinc iodide (ZnI2) at 175°C yields a novel chiral double-stranded helical structure. nih.gov Similarly, reacting lead(II) chloride (PbCl2) with 4,4'-trimethylenedipyridine via a hydrothermal route produces a lead(II) coordination polymer. iucr.org This method has also been employed in the synthesis of various cadmium-organic frameworks. researchgate.netua.pt

Direct Reaction with Metal Halides

The direct reaction of 4,4'-trimethylenedipyridine with metal halides in acidic conditions is a straightforward approach to generate a variety of coordination complexes. smolecule.com The flexible nature of the trimethylene linker in 4,4'-trimethylenedipyridine allows it to adopt different conformations, leading to the formation of diverse supramolecular isomers. nih.gov For example, its reaction with divalent metal halides like zinc chloride can yield coordination complexes. smolecule.com This reactivity has been explored in the assembly of inorganic-organic hybrid materials. nih.gov Recent research has also investigated the use of 4,4'-trimethylenedipyridine in the formation of one-dimensional hybrid perovskites with enhanced stability. acs.orgrsc.org

Green Chemistry Approaches in 4,4'-Trimethylenedipyridine Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of 4,4'-trimethylenedipyridine and its derivatives to minimize waste and reduce the use of hazardous substances.

Supercritical CO2 as a Solvent for 4,4'-Trimethylenedipyridine-based MOF Synthesis

An innovative and eco-efficient method for synthesizing one-dimensional metal-organic frameworks (1D-MOFs) utilizes supercritical carbon dioxide (scCO2) as the exclusive solvent. nih.govresearchgate.netrsc.orgrsc.org In this process, neutral acetylacetonate (B107027) copper complexes are reacted with linear linkers, including 4,4'-trimethylenedipyridine, under compressed CO2 at elevated temperature and pressure (e.g., 60 °C and 20 MPa). nih.govresearchgate.netrsc.orgrsc.org The success and yield of this synthesis are linked to the solubility of the reactants in scCO2. nih.govresearchgate.netrsc.org This method offers a significant advantage as it avoids the use of toxic organic solvents and can lead to reaction yields approaching 100%. nih.govrsc.org Furthermore, the use of supercritical CO2 can lead to MOFs with increased BET surface areas. researchgate.netresearchgate.net

Environmentally Benign Synthetic Routes and Their Efficiency

Beyond the use of supercritical CO2, other green synthetic approaches are being explored. For instance, a hand-grinding technique has been successfully employed to reduce the particle size of coordination polymers containing 4,4'-trimethylenedipyridine to the nanoscale, a process that is both solvent-free and energy-efficient. nih.gov Hydrothermal synthesis, while a well-established method, can also be considered a greener alternative to some traditional organic syntheses, particularly when water is used as the solvent. nih.govresearchgate.net The efficiency of these green routes is often comparable or even superior to conventional methods, with the added benefits of reduced environmental impact.

Data Tables

Table 1: Hydrothermal Synthesis of 4,4'-Trimethylenedipyridine-Based Compounds

| Metal Salt | Temperature (°C) | Product | Reference |

| Zinc Iodide (ZnI2) | 175 | {[Zn2I4(tmdp)2]n·[Zn2I4(tmdp)2]n} | nih.gov |

| Lead(II) Chloride (PbCl2) | Not Specified | [PbCl2(C13H14N2)] | iucr.org |

| Cadmium Nitrate (B79036) | Not Specified | [Cd(HBTC)(TMD)(2)]·8.5H(2)O | researchgate.net |

Table 2: Supercritical CO2 Synthesis of 1D-MOFs with 4,4'-Trimethylenedipyridine

| Metal Complex | Linker | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield | Reference |

| Copper(II) acetylacetonate | 4,4'-Trimethylenedipyridine | 60 | 20 | 4 or 24 | ~100% | nih.govresearchgate.netrsc.orgrsc.org |

Derivatization Strategies of 4,4'-Trimethylenedipyridine

The inherent flexibility and chelating ability of 4,4'-trimethylenedipyridine make it a valuable building block in supramolecular chemistry and materials science. Derivatization strategies involving this compound are primarily focused on its incorporation into larger, more complex architectures to create materials with tailored properties. These strategies typically involve the use of 4,4'-trimethylenedipyridine as a linker or ligand in the formation of coordination polymers, metal-organic frameworks (MOFs), and other macroligands.

Chemical Modification for Tunable Properties

The functionalization of organic linkers is a key strategy for tuning the properties of MOFs. researchgate.netnih.gov By introducing specific functional groups onto the linker molecules, the chemical environment within the pores of the MOF can be precisely controlled, which in turn affects its adsorption, catalytic, and sensing capabilities. researchgate.netnih.gov While direct functionalization of the 4,4'-trimethylenedipyridine molecule itself is less commonly reported, its use in conjunction with other functionalized linkers allows for the creation of MOFs with desired functionalities.

Post-synthetic modification (PSM) is another powerful technique for tuning the properties of MOFs. rsc.orgescholarship.org This approach involves chemically modifying the MOF after its initial synthesis, allowing for the introduction of functional groups that might not be stable under the conditions of MOF formation. escholarship.org PSM can be used to alter the surface properties of the MOF, for example, by grafting hydrophobic molecules to create superhydrophobic materials.

The choice of metal ion also plays a crucial role in determining the properties of the final MOF. Different metal ions will lead to different coordination geometries and electronic properties, thereby influencing the framework's stability, porosity, and catalytic activity.

Here are some examples of how the properties of materials incorporating 4,4'-trimethylenedipyridine can be tuned:

| Original Material | Modification Strategy | Modified Material | Tunable Property & Resulting Change |

| Copper(II) acetylacetonate and 4,4'-trimethylenedipyridine | Use of supercritical CO2 as a solvent during synthesis. rsc.org | 1D Metal-Organic Framework rsc.org | Reaction Yield: Close to 100% due to the depletion of reactants. rsc.org |

| Cadmium(II) and 4,4'-trimethylenedipyridine | Hydrothermal synthesis with trimesic acid as a co-ligand. smolecule.com | 2D and 3D Cadmium-Organic Frameworks smolecule.com | Framework Dimensionality & Porosity: Formation of 2D layered structures or 3D interpenetrated networks with tunable interlayer distances (8.7–9.2 Å) and pore sizes. smolecule.com |

| Copper(II) polymer with 4,4'-trimethylenedipyridine | Incorporation of nitrate anions as auxiliary ligands. smolecule.com | 1D Chain Copper(II) Polymer smolecule.com | Network Topology: Bridging of dinuclear copper units into a linear chain. smolecule.com |

| [NiCl2(bpp)2]n (bpp = 4,4'-trimethylenedipyridine) | Solvothermal synthesis. chembk.com | Crystalline coordination polymer chembk.com | Electronic Properties: Semiconductor with a band gap of 2.7 eV. Thermal Stability: Stable up to 203.8 °C. chembk.com |

| [(bpp)3Mo5P2O23]·8H2O | Solvothermal synthesis. chembk.com | Crystalline coordination polymer chembk.com | Electronic Properties: Semiconductor with a band gap of 1.8 eV. Thermal Stability: Stable up to 207 °C. chembk.com |

Synthesis of Macroligands Incorporating 4,4'-Trimethylenedipyridine

The synthesis of macroligands that incorporate the 4,4'-trimethylenedipyridine unit is a significant area of research, primarily focused on the construction of coordination polymers and metal-organic frameworks. In these structures, 4,4'-trimethylenedipyridine acts as a flexible linker, connecting metal centers to form extended one-, two-, or three-dimensional networks. smolecule.com

The synthesis of these macroligands is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the 4,4'-trimethylenedipyridine ligand are heated in a solvent under pressure. smolecule.comchembk.com The choice of solvent, temperature, reaction time, and the molar ratio of the reactants can all influence the final structure and dimensionality of the resulting macroligand. chembk.com

For instance, the reaction of copper(II) carboxylates with 4,4'-trimethylenedipyridine can lead to the formation of various coordination polymers, with the basicity of the carboxylate ligand playing a role in the final structure. acs.org Similarly, the use of supercritical carbon dioxide as a solvent has been explored for the synthesis of one-dimensional MOFs with high yields. rsc.org

The flexibility of the trimethylene bridge in 4,4'-trimethylenedipyridine allows for the formation of diverse and often interpenetrated network topologies, which can be further controlled by the use of auxiliary ligands. smolecule.com

Below are examples of macroligands synthesized using 4,4'-trimethylenedipyridine:

| Macroligand | Synthetic Method | Metal Center | Co-ligand(s) | Resulting Structure |

| [Cu(tfacac)2(tpy)]n (tpy = 4,4'-trimethylenedipyridine) | Reaction in supercritical CO2 at 60 °C and 20 MPa. rsc.org | Copper(II) rsc.org | Trifluoroacetylacetonate (tfacac) rsc.org | 1D coordination polymer. rsc.org |

| Cadmium-Organic Frameworks | Hydrothermal synthesis. smolecule.com | Cadmium(II) smolecule.com | Trimesic acid smolecule.com | 2D layered structures and 3D interpenetrated networks. smolecule.com |

| [NiCl2(bpp)2]n (bpp = 4,4'-trimethylenedipyridine) | Solvothermal synthesis. chembk.com | Nickel(II) chembk.com | Chloride chembk.com | Coordination polymer. chembk.com |

| [(bpp)3Mo5P2O23]·8H2O | Solvothermal synthesis. chembk.com | Molybdenum chembk.com | Polyoxometalate chembk.com | Coordination polymer. chembk.com |

| {Ag(HtsgluO)(bpp)}n | Reaction of silver salt with ligands. chembk.com | Silver(I) chembk.com | N-p-Toluenesulfonyl-L-glutamic acid (H2tsgluO) chembk.com | 2D layered structure forming a 3D supramolecular network through silver-silver bonds and hydrogen bonding. chembk.com |

| Uranyl-dicarboxylate frameworks | Cross-linking of layers. hzdr.de | Uranyl hzdr.de | Dicarboxylate hzdr.de | 3D framework. hzdr.de |

Coordination Chemistry of 4,4 Trimethylenedipyridine

Ligand Behavior and Metal Ion Coordination

4,4'-Trimethylenedipyridine, also known as 1,3-bis(4-pyridyl)propane, is a versatile ligand in coordination chemistry. pubcompare.aisigmaaldrich.com Its two pyridine (B92270) rings, separated by a flexible trimethylene bridge, allow it to coordinate with metal ions in various ways, leading to a diverse range of supramolecular architectures. pubcompare.aismolecule.com This flexibility is a key factor in its utility for creating complex ligand systems and novel metal-organic frameworks (MOFs). pubcompare.aiacs.orgwatsonnoke.com

The most common coordination behavior of 4,4'-trimethylenedipyridine is as a bidentate bridging ligand, where the nitrogen atoms of the two pyridine rings bind to two different metal centers. This bridging capability is fundamental to the construction of coordination polymers and metal-organic frameworks. watsonnoke.com In the formation of cadmium-organic frameworks, for instance, 4,4'-trimethylenedipyridine has been observed to exhibit two distinct bidentate coordination modes, acting as a physical bridge between metal ions. researchgate.net This ability to link metal centers is crucial in forming extended one-, two-, or three-dimensional structures. researchgate.netrsc.org

The trimethylene linker between the two pyridyl groups of 4,4'-trimethylenedipyridine provides significant conformational flexibility. This flexibility allows the ligand to adopt various spatial arrangements to accommodate the coordination preferences of different metal ions and the packing requirements of the resulting crystal lattice. smolecule.comacs.org This adaptability can lead to the formation of a wide variety of crystal architectures, even within the same reactive system. researchgate.net The flexibility of the trimethylene chain influences the structure and stability of the resulting coordination polymers. smolecule.com For example, its reaction with zinc phosphite (B83602) can yield different framework structures depending on the reaction conditions. acs.org

Formation of Metal Complexes with 4,4'-Trimethylenedipyridine

Mononuclear complexes involving 4,4'-trimethylenedipyridine can be synthesized, although the ligand's bridging nature often favors the formation of polynuclear structures. In some instances, it can act as a monodentate ligand, or it can be part of a larger coordination sphere where other ligands satisfy the metal's coordination number. The synthesis of mononuclear complexes often involves carefully controlling the stoichiometry of the reactants. acs.org

For example, mononuclear selenocyanate (B1200272) complexes of Co(II), Zn(II), Ni(II), and Cd(II) have been synthesized and characterized. researchgate.net These complexes demonstrate how the central metal ion's coordination geometry can vary, from distorted trigonal bipyramidal to distorted octahedral, depending on the metal and other ligands present. researchgate.net The characterization of these complexes typically involves techniques such as single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis to confirm their structure and composition. researchgate.netekb.eg

Table 1: Examples of Mononuclear Complexes

| Complex Formula | Metal Ion | Coordination Geometry | Reference |

|---|---|---|---|

| [Co(NCSe)(dbdmp)]ClO4 | Co(II) | Distorted Trigonal Bipyramidal | researchgate.net |

| [Zn(NCSe)(dbdmp)]ClO4 | Zn(II) | Distorted Trigonal Bipyramidal | researchgate.net |

| [Ni(dbdmp)(NCSe)2] | Ni(II) | Distorted Octahedral | researchgate.net |

dbdmp = N,N-diethyl-N′,N′-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)ethane-1,2-diamine

A series of dinuclear ruthenium(II) complexes incorporating 4,4'-trimethylenedipyridine as a bridging ligand have been synthesized and characterized. researchgate.net These complexes, with the general formula (bpy)2Ru(NnN)RuCl(bpy)23 (where NnN includes 4,4'-trimethylenedipyridine), are of interest for their photophysical and electrochemical properties. researchgate.net The synthesis typically involves the reaction of a mononuclear ruthenium precursor with the bridging ligand. niscpr.res.in

The characterization of these dinuclear complexes involves spectroscopic techniques to probe the interaction between the two metal centers, which is mediated by the bridging ligand. researchgate.net The trimethylene spacer in 4,4'-trimethylenedipyridine influences the degree of electronic communication between the ruthenium centers. researchgate.net

Table 2: Dinuclear Ruthenium(II) Complexes with Bipyridyl-type Ligands

| Bridging Ligand (NnN) | Complex Abbreviation | Reference |

|---|---|---|

| 4,4'-bipyridyl | N0N | researchgate.net |

| 1,2-bis(4-pyridyl)ethylene | NEN | researchgate.net |

| 1,2-bis(4-pyridyl)ethane | N2N | researchgate.net |

The conformation of 4,4'-trimethylenedipyridine in coordination complexes can be influenced by the choice of ancillary ligands, particularly pseudohalides like thiocyanate (B1210189) (SCN⁻), selenocyanate (SeCN⁻), and azide (B81097) (N₃⁻). researchgate.netreading.ac.uk In a series of isomorphous Co(II) and Fe(II) complexes, the pseudohalide ligands occupy the axial positions of the octahedral metal centers and bind through their nitrogen atoms. reading.ac.uk

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Formula |

|---|---|

| 4,4'-Trimethylenedipyridine | bpp, TMD, TMDP, tridipy |

| 2,2'-bipyridine | bpy |

| Azide | N₃⁻ |

| Cadmium | Cd |

| Cobalt | Co |

| Copper | Cu |

| Iron | Fe |

| N,N-diethyl-N′,N′-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)ethane-1,2-diamine | dbdmp |

| Nickel | Ni |

| Ruthenium | Ru |

| Selenocyanate | SeCN⁻ |

| Thiocyanate | SCN⁻ |

| Zinc | Zn |

| Zinc Phosphite | Zn(HPO₃) |

| 1,2-bis(4-pyridyl)ethane | N2N |

| 1,2-bis(4-pyridyl)ethylene | NEN |

Specific Metal Ion Interactions and Resulting Coordination Compounds

The interaction of 4,4'-trimethylenedipyridine with different metal centers gives rise to a variety of coordination compounds, each with unique structural characteristics and potential applications.

Zinc(II) ions react with 4,4'-trimethylenedipyridine (tmdp) and various carboxylates to form coordination polymers (CPs) with notable structural diversity and application potential. For instance, the reaction of zinc nitrate (B79036) with tmdp and either 4-nitrobenzoic acid (Hnba) or 4-biphenylcarboxylic acid (Hbiphen) yields the CPs [Zn(nba)₂(tmdp)]n and [Zn(biphen)₂(tmdp)]n, respectively. researchgate.net X-ray diffraction analysis reveals that these compounds feature tetrahedral coordination geometries around the Zn(II) centers. researchgate.net Another example is the coordination polymer [Zn(tpa)₂(tmdp)₂(H₂O)₂]n, synthesized using terephthalic acid (tpa), which has been investigated for its ability to remove dibenzothiophene (B1670422) from model fuel oil. rsc.org The structural flexibility of the tmdp ligand, combined with the choice of carboxylate co-ligand, allows for the tuning of the resulting network's properties. smolecule.com

These zinc(II) coordination polymers have shown promise in the adsorptive removal of organic pollutants from aqueous solutions. For example, [Zn(nba)₂(tmdp)]n has demonstrated effective adsorption of methyl orange. researchgate.net The adsorption mechanism in these materials is often attributed to physisorption, with dispersion forces between the ligands and the organic molecules playing a key role. rsc.org

Table 1: Examples of Zinc(II) Coordination Polymers with 4,4'-Trimethylenedipyridine

| Compound | Co-ligand | Key Structural Feature | Potential Application |

|---|---|---|---|

| [Zn(nba)₂(tmdp)]n | 4-nitrobenzoic acid | Tetrahedral Zn(II) center | Adsorption of methyl orange |

| [Zn(biphen)₂(tmdp)]n | 4-biphenylcarboxylic acid | Tetrahedral Zn(II) center | Adsorption of organic pollutants |

The flexible nature of 4,4'-trimethylenedipyridine (TMD) has been exploited in the hydrothermal synthesis of novel cadmium-organic frameworks (Cd-MOFs) using 1,3,5-benzenetricarboxylic acid (H₃BTC) as a co-ligand. nih.govacs.orgresearchgate.net These reactions have yielded a variety of architectures, demonstrating the influence of the flexible spacer in TMD. nih.govresearchgate.net

Three notable examples are:

[Cd(HBTC)(TMD)₂]·8.5H₂O (I) : This compound features an undulating two-dimensional framework with a (4,4) topology, creating rectangular pores. nih.govacs.org The layers are packed in a parallel ABAB fashion. acs.org

[Cd(HBTC)(TMD)(H₂O)]·4.5H₂O (II) : This structure is a porous 3D diamondoid framework that exhibits 2-fold interpenetration. nih.govacs.org It contains channels with a brick-wall-like distribution. acs.org

[Cd₂(BTC)(TMD)₂(NO₃)]·3H₂O (III) : This compound is a three-dimensional assembly of binuclear secondary building units, resulting in a compact, eight-connected framework with an unusual topology. nih.govacs.org

The synthesis of these diverse structures from the same set of reactants highlights how the conformational freedom of the trimethylenedipyridine ligand can lead to different and complex crystal architectures. nih.gov

Table 2: Structural Details of Cadmium-Organic Frameworks with 4,4'-Trimethylenedipyridine

| Compound | Dimensionality | Key Structural Features |

|---|---|---|

| [Cd(HBTC)(TMD)₂]·8.5H₂O | 2D | Undulating framework, (4,4) topology, rectangular pores |

| [Cd(HBTC)(TMD)(H₂O)]·4.5H₂O | 3D | Porous diamondoid framework, 2-fold interpenetration |

The interaction of copper(II) ions with 4,4'-trimethylenedipyridine (tmdp) and various ancillary ligands leads to the formation of coordination polymers with diverse structural motifs. The flexible tmdp ligand, acting in a μ₂-bridging mode, connects copper centers, while other ligands complete the coordination sphere. smolecule.com For example, in the complex {Cu(phen)(Tmdipy)(NO₃)H₂O·2.5(H₂O)}n, the tmdp ligand bridges two copper ions. smolecule.com The Jahn-Teller effect, common for d⁹ Cu(II) ions, often results in distorted octahedral geometries, which the weak-field tmdp ligand can stabilize. smolecule.comuni-muenchen.de

One-dimensional linear coordination polymers are a common structural outcome. For instance, the reaction of copper(II) formate (B1220265) with 4,4'-bipyridyl, a related ligand, results in a linear chain structure. nih.gov Similarly, copper(II) has been used with tmdp in the synthesis of energetic coordination polymers, where the bridging nature of anions like dicyanamide (B8802431) contributes to the formation of extended networks. uni-muenchen.de The oxidative cleavage of co-ligands in the presence of copper(II) can also lead to the in-situ formation of new ligands and subsequently different coordination polymers. rsc.org

Table 3: Examples of Copper(II) Coordination Polymers

| Compound Type | Ancillary Ligand Example | Structural Motif |

|---|---|---|

| Mixed-ligand complex | 1,10-phenanthroline | Bridging tmdp |

| Carboxylate-based polymer | Formate | Linear chain |

4,4'-Trimethylenedipyridine (referred to as dipy or p3p in some literature) serves as a crucial ligand in the construction of redox-active osmium complexes. chemicalbook.comchemdad.com These complexes are of significant interest for their electrochemical properties and potential applications in areas like molecular electronics and sensors. A well-studied example is the self-assembling system [Os(bpy)₂(dipy)Cl]¹⁺ (where bpy is 2,2'-bipyridine). chemicalbook.comchemdad.com The solvent has been shown to affect the formal potential of this redox-active assembly. chemicalbook.comchemdad.com

Monolayers of osmium polypyridyl complexes containing 4,4'-trimethylenedipyridine have been spontaneously adsorbed onto electrode surfaces, creating electrochemically active films. dcu.ie The electrochemical response of these monolayers, including the rate of electron transfer, can be studied using various techniques like cyclic voltammetry and chronoamperometry. dcu.ienih.gov The flexibility of the trimethylenedipyridine ligand can influence the packing and microenvironment of the osmium complexes within the monolayer. dcu.ie Furthermore, the presence of even small amounts of adsorbed osmium complexes, such as [Os(bpy)₂(dipy)Cl]PF₆, on graphene electrodes has been shown to enhance the kinetics of other redox mediators. nih.gov

Table 4: Selected Osmium Complexes with 4,4'-Trimethylenedipyridine and their Properties

| Complex | Key Feature | Application/Study |

|---|---|---|

| [Os(bpy)₂(dipy)Cl]¹⁺ | Redox-active self-assembly | Study of solvent effects on formal potential |

| Spontaneously adsorbed monolayers | Formation of electrochemically active films | Study of electron transfer kinetics |

In coordination chemistry, ligands can be classified based on their mode of binding to a metal center. A chelating ligand is a polydentate ligand that binds to a single metal ion through two or more donor atoms, forming a ring structure known as a chelate. shivajichk.ac.inlibretexts.orguwimona.edu.jm This chelation results in a more stable complex compared to one formed with analogous monodentate ligands, an observation known as the chelate effect. libretexts.orguwimona.edu.jm The stability of the resulting chelate ring is influenced by its size, with 5- and 6-membered rings generally being the most stable due to minimal ring strain. shivajichk.ac.in

In contrast, a non-chelating ligand, even if it possesses multiple donor atoms, either binds to only one metal ion through a single donor atom or acts as a bridging ligand connecting two different metal centers. 4,4'-Trimethylenedipyridine, with its two nitrogen donor atoms separated by a flexible three-carbon chain, typically functions as a bridging, non-chelating ligand. The distance and flexibility of the linker prevent it from coordinating to the same metal ion to form a stable chelate ring. Instead, it spans between two different metal ions, facilitating the formation of coordination polymers and networks. While there is extensive research on ruthenium complexes with chelating bipyridine-type ligands like 2,2'-bipyridine, the literature specifically detailing the coordination of 4,4'-trimethylenedipyridine with ruthenium and explicitly contrasting its non-chelating behavior with chelating analogues is less prevalent in the provided search results.

4,4'-Trimethylenedipyridine has been utilized as a bridging ligand in the construction of multinuclear rhenium cluster complexes and dendritic arrays. acs.org The reaction of a site-differentiated rhenium cluster solvate, Re₆(μ₃-Se)₈(PEt₃)₅(MeCN)₂, with 4,4'-trimethylenedipyridine yields a cluster complex of the formula Re₆(μ₃-Se)₈(PEt₃)₅(L)₂, where L is the trimethylenedipyridine ligand. acs.org

This resulting complex, which now features a dangling pyridyl group, can act as a "cluster-based ligand." Further reaction with a fully solvated cluster complex, Re₆(μ₃-Se)₈(MeCN)₆₂, leads to the formation of a dendritic array with the general formula {Re₆(μ₃-Se)₈[Re₆(μ₃-Se)₈(PEt₃)₅(L)]₆}(SbF₆)₁₄. acs.org In this structure, six peripheral [Re₆(μ₃-Se)₈(PEt₃)₅]²⁺ units are bridged to a central [Re₆(μ₃-Se)₈]²⁺ core cluster by the 4,4'-trimethylenedipyridine ligands. acs.org

Electrochemical studies of these dendritic arrays reveal cluster-based redox events. acs.org For the array linked by 4,4'-trimethylenedipyridine, a reversible oxidation event corresponding to the removal of seven electrons was observed, suggesting that there are either no or very weak electronic interactions between the connected cluster units. acs.org This is in contrast to similar dendritic structures linked by more conjugated ligands, where intercluster coupling and through-bond electronic delocalization have been observed. acs.org

Supramolecular Chemistry and Metal Organic Frameworks Mofs

4,4'-Trimethylenedipyridine as a Building Block for MOFs

4,4'-Trimethylenedipyridine (TMDP), a versatile bidentate N-donor ligand, serves as a crucial building block in the construction of metal-organic frameworks (MOFs). watsonnoke.com Its two pyridine (B92270) rings, separated by a flexible trimethylene spacer, allow it to bridge metal centers, forming extended coordination networks. smolecule.com This bridging capability is fundamental to the creation of one-, two-, and three-dimensional MOF architectures. watsonnoke.comsmolecule.com

The nitrogen atoms on the pyridine rings act as σ-donors, readily coordinating with a variety of transition metal ions, including copper(II), cadmium(II), and zinc(II). smolecule.com The flexibility of the propylene (B89431) spacer provides torsional freedom, enabling the ligand to adopt various conformations and adapt to the steric and electronic requirements of the metal centers during the self-assembly process. smolecule.com This adaptability makes TMDP a valuable component in the design of functional materials with applications in areas such as gas storage, catalysis, and separation. watsonnoke.comsmolecule.com

Hydrothermal and solvothermal methods are commonly employed to synthesize TMDP-based MOFs, as these techniques facilitate controlled crystal growth and the formation of specific structural motifs. smolecule.com For instance, reacting TMDP with copper(II) nitrate (B79036) trihydrate in a methanol/water mixture under ambient conditions yields a 2D Cu-MOF. smolecule.com Similarly, TMDP has been utilized in the synthesis of cadmium-organic frameworks (Cd-MOFs) and zinc phosphite (B83602) hybrids, demonstrating its versatility in creating diverse structural motifs. smolecule.comnih.gov The choice of metal ion, counter-anions, and reaction conditions, in conjunction with the flexible nature of TMDP, allows for the targeted synthesis of MOFs with desired dimensionalities and properties. nih.govrsc.orgresearchgate.net

Structural Diversity in MOF Architectures

The use of 4,4'-trimethylenedipyridine as a linker in the synthesis of metal-organic frameworks (MOFs) gives rise to a remarkable diversity of structural architectures, spanning one, two, and three dimensions. smolecule.comnih.govresearchgate.net The flexible nature of the trimethylene bridge in TMDP allows for a range of coordination geometries and network topologies, influenced by factors such as the choice of metal ion, solvent, and the presence of other coordinating species. nih.govresearchgate.netacs.org

One-dimensional MOFs, or coordination polymers, featuring 4,4'-trimethylenedipyridine often consist of linear or zigzag chains. In these structures, the TMDP ligand bridges metal centers to form extended 1D arrays. For example, in a copper(II) polymer, nitrate anions can bridge dinuclear [Cu₂(Tmdipy)₂] units, which are in turn linked by TMDP, resulting in a linear chain. smolecule.com Similarly, zinc(II) has been shown to form 1D coordination polymers where zinc carboxylate units are bridged by the TMDP spacer ligand. researchgate.net The synthesis of these 1D MOFs can be achieved through various methods, including eco-efficient approaches using supercritical CO₂ as a solvent. rsc.org

| Metal Ion | Other Ligands | Structural Description | Reference |

| Copper(II) | Nitrate | Linear chain formed by nitrate-bridged dinuclear copper units linked by TMDP. | smolecule.com |

| Zinc(II) | Carboxylate | Zinc carboxylate units bridged by TMDP spacer ligands. | researchgate.net |

| Cobalt(II) | Chloride | A coordination polymer with the formula [Co(tmdp)₄Cl₂]n. | rsc.org |

The assembly of 4,4'-trimethylenedipyridine with metal ions can lead to the formation of two-dimensional (2D) layered structures, which can sometimes be exfoliated into metal-organic nanosheets (MONs). nih.govacs.orgresearchgate.net A notable example is a 2D Cu-MOF synthesized by reacting TMDP with copper(II) nitrate trihydrate. nih.govacs.org In this structure, tangled layers are interconnected to form thicker strands. nih.govacs.org These layers can be separated through ultrasonication-induced liquid phase exfoliation to produce 2D Cu-MONs. nih.govresearchgate.net In cadmium-organic frameworks, TMDP has been shown to link Cd(II) nodes into 2D layered structures with interlayer distances of 8.7–9.2 Å, a dimension dictated by the span of the TMDP ligand. smolecule.com The topology of these 2D networks can be described as a (4,4) net, where the metal centers act as 4-connected nodes. researchgate.net

| Metal Ion | Synthesis Method | Structural Feature | Exfoliation to MONs | Reference |

| Copper(II) | Stirring at ambient conditions | Tangled 2D layers | Yes, via ultrasonication | nih.govacs.orgresearchgate.net |

| Cadmium(II) | Hydrothermal | 2D layered structures with interlayer distances of 8.7–9.2 Å | Not reported | smolecule.com |

| Cadmium(II) | Hydrothermal | Undulating 2D framework with (4,4) topology and rectangular pores. | Not reported | researchgate.net |

The use of 4,4'-trimethylenedipyridine as a building block also allows for the construction of complex three-dimensional (3D) MOFs. These frameworks can exhibit a variety of topologies and properties, including porosity and interpenetration. researchgate.netresearchgate.net For instance, a cadmium-organic framework synthesized with TMDP and 1,3,5-benzenetricarboxylate anions resulted in a 3D structure built from the interlinking of lamellar structures. researchgate.net In another example, a porous 3D diamondoid framework of a cadmium-organic MOF with channels running in several directions was synthesized, which also exhibited 2-fold interpenetration. researchgate.net The flexibility of the TMDP ligand is a key factor in the formation of these diverse 3D architectures. researchgate.net

Interpenetration, where two or more independent frameworks grow through each other, is a common feature in MOFs constructed with long, flexible linkers like 4,4'-trimethylenedipyridine. researchgate.net This phenomenon can significantly impact the porosity of the final material. For example, a cadmium-organic framework with a porous 3D diamondoid structure was found to be 2-fold interpenetrated. researchgate.net Another copper(II) MOF synthesized with TMDP exhibited 4-fold interpenetration with a diamondoid (dia) topology. acs.orgnih.govnih.gov

The topology of a MOF describes the underlying connectivity of its building blocks. The flexibility of TMDP allows for the formation of various topological networks. For instance, a copper(II) MOF with TMDP was found to have a 4-fold interpenetrated diamondoid (dia) topology. acs.orgnih.govnih.gov In contrast, a 2D cadmium-organic framework with TMDP exhibited a (4,4) topology, forming rectangular grids. researchgate.net The combination of different linkers and metal ions with TMDP can lead to even more complex topologies. nih.gov

Influence of Linker Flexibility on MOF Structure and Stability

The flexibility of the organic linker is a critical factor that influences the structure, stability, and properties of metal-organic frameworks (MOFs). mdpi.comresearchgate.net 4,4'-Trimethylenedipyridine (TMDP), with its flexible trimethylene spacer, provides a greater degree of conformational freedom compared to rigid linear linkers like 4,4'-bipyridine (B149096). smolecule.com This flexibility allows the TMDP ligand to adapt to different coordination environments, leading to a wide range of structural possibilities, from simple 1D chains to complex 3D frameworks. smolecule.comresearchgate.net

The torsional freedom of the propylene chain in TMDP enables the formation of helical or interpenetrated structures, which are less common with rigid linkers that tend to favor linear frameworks. smolecule.com This adaptability can be seen in the variety of crystal architectures that can be obtained from the same reactive system by varying other parameters. researchgate.net For example, the increased flexibility of TMDP ligands has been shown to lead to a large variety of crystal architectures in cadmium-organic frameworks. researchgate.net

Incorporation of Guest Molecules within MOF Channels

The porous nature of MOFs constructed with 4,4'-trimethylenedipyridine allows for the inclusion of various guest molecules within their channels. This has been demonstrated in a series of zinc phosphite hybrid structures where the ligand plays a crucial role in forming the framework.

In one study, six new zinc phosphite hybrid structures were synthesized using 4,4'-trimethylenedipyridine. One of these structures features an anionic inorganic ZnPO framework with diprotonated 4,4'-trimethylenedipyridine ligands residing in the channels to balance the charge. The other five structures are neutral hybrid frameworks, three of which successfully incorporate neutral guest molecules.

The specific guest molecules and their interactions within the MOF channels are detailed below:

| Guest Molecule | Host Framework Composition | Observations |

| Water | (4,4'-(C₅H₄N)₂(CH₂)₃)Zn₂(HPO₃)₂·3H₂O | Water molecules form chains that occupy the channels within the framework. |

| Phenol | (4,4'-(C₅H₄N)₂(CH₂)₃)Zn₂(HPO₃)₂·phenol | Phenol molecules also form chains, filling the channels of the host structure. |

| Catechol | (4,4'-(C₅H₄N)₂(CH₂)₃)Zn₂(HPO₃)₂·catechol | Catechol molecules hydrogen bond to the phosphite groups of the framework, which interestingly leads to a reduction in the dimensionality of the inorganic framework from two-dimensional sheets to one-dimensional chains. |

These findings highlight the versatility of 4,4'-trimethylenedipyridine-based frameworks in accommodating different types of guest molecules and how the guest can influence the final structure of the material. The ability to incorporate guest molecules is a critical feature for applications such as storage, separation, and sensing.

Post-Synthetic Modification of 4,4'-Trimethylenedipyridine-based MOFs

PSM can be broadly categorized into two main types:

Covalent PSM: This involves the formation of new covalent bonds on the organic linkers. nih.gov

Coordinative PSM: This focuses on modifying the metal-based secondary building units (SBUs) by introducing new ligands. nih.gov

One notable example involving a 4,4'-trimethylenedipyridine-based material is the one-dimensional coordination polymer [Zn(hba)₂(tmdp)]n, where 'hba' is 4-hydroxybenzoic acid and 'tmdp' is 4,4'-trimethylenedipyridine. researchgate.net The presence of the hydroxyl group on the hba ligand provides a potential site for post-synthetic modification, allowing for the introduction of new functionalities into the coordination polymer.

The general strategies for PSM that could be applied to 4,4'-trimethylenedipyridine-containing MOFs, provided other functional linkers are present, include a variety of chemical reactions such as:

Amide couplings rsc.org

Isocyanate condensations rsc.org

'Click' chemistry rsc.org

These modifications can be used to enhance properties relevant to gas adsorption and separation, catalysis, and biomedical applications. researchgate.net The ability to perform PSM on these materials significantly expands their potential utility by allowing for the creation of highly tailored materials from a single parent MOF. rsc.org

Advanced Characterization Techniques in 4,4 Trimethylenedipyridine Research

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the intricate properties of 4,4'-Trimethylenedipyridine. They probe the interactions of the molecule with electromagnetic radiation, yielding data on electronic transitions, vibrational modes, and nuclear spin environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution-State and Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Solution-State NMR: In solution, rapid molecular tumbling averages out anisotropic interactions, leading to high-resolution spectra. For 4,4'-Trimethylenedipyridine, ¹H and ¹³C NMR are routinely used for structural confirmation. The ¹H NMR spectrum provides information on the protons of the pyridine (B92270) rings and the aliphatic trimethylene bridge. The symmetry of the molecule results in a predictable set of signals. The aromatic protons typically appear as two distinct doublets, characteristic of a 4-substituted pyridine ring, while the methylene (B1212753) protons of the propane (B168953) linker give rise to multiplets.

Similarly, the ¹³C NMR spectrum shows distinct signals for the different carbon atoms. The chemical shifts of the pyridine carbons are sensitive to coordination with metal ions, often shifting downfield upon complexation, which reflects the donation of electron density from the nitrogen atom to the metal center. acs.org

| Atom Type | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | α-to-N (H-2, H-6) | 8.50 | 149.78 |

| Aromatic CH | β-to-N (H-3, H-5) | 7.10 | 123.80 |

| Aromatic C | γ-to-N (C-4) | - | 150.41 |

| Aliphatic CH₂ | α-to-ring (C-α) | 2.63 | 34.43 |

| Aliphatic CH₂ | β-to-ring (C-β) | 2.00 | 30.53 |

Solid-State NMR (ssNMR): Unlike in solution, molecules in the solid state are fixed in position, which results in broad NMR signals due to anisotropic interactions like dipolar coupling and chemical shift anisotropy. Techniques such as Magic Angle Spinning (MAS) are employed to average these interactions and obtain higher resolution spectra. dtic.mil

For 4,4'-Trimethylenedipyridine, ssNMR is particularly valuable for studying its coordination polymers and metal-organic frameworks (MOFs). It can provide crucial information on:

Polymorphism: Distinguishing between different crystalline forms of the compound or its complexes.

Guest-Host Interactions: Probing the interactions of guest molecules within the pores of MOFs constructed using 4,4'-Trimethylenedipyridine as a linker.

Structural Disorder: Characterizing static and dynamic disorder within the crystal lattice, which may not be fully resolved by diffraction methods. nih.gov

Coordination Environment: In metal complexes, ssNMR of various nuclei (e.g., ¹³C, ¹⁵N, or metal nuclei) can reveal details about the local coordination environment and the presence of non-equivalent ligand sites in the unit cell. iastate.edu

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. It is a fundamental tool for identifying functional groups and probing molecular structure and bonding. The FTIR spectrum of 4,4'-Trimethylenedipyridine is characterized by vibrations of the pyridine rings and the alkane linker.

Key vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the trimethylene bridge are found just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations of the pyridine ring are observed in the 1650-1400 cm⁻¹ region. The band around 1600 cm⁻¹ is a characteristic pyridine ring stretching mode. Upon coordination to a metal ion, this band often shifts to a higher frequency, indicating an increase in the bond order due to back-bonding or electronic effects. researchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds, as well as bending and rocking modes of the aliphatic CH₂ groups, are found in the fingerprint region (below 1400 cm⁻¹).

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3030 | ν(C-H) | Aromatic C-H Stretch |

| 2950-2850 | ν(C-H) | Aliphatic CH₂ Stretch |

| ~1600 | ν(C=C/C=N) | Pyridine Ring Stretch |

| ~1460 | δ(CH₂) | Aliphatic CH₂ Scissoring |

| ~1415 | ν(C=C/C=N) | Pyridine Ring Stretch |

| ~810 | γ(C-H) | Aromatic C-H Out-of-Plane Bend |

Note: The table is based on typical vibrational frequencies for pyridine and alkane moieties. Specific values are derived from the spectral data available on ChemicalBook for 4,4'-Trimethylenedipyridine (nujol mull). chemicalbook.com

UV-Visible Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. For 4,4'-Trimethylenedipyridine, the absorption spectrum is dominated by transitions associated with the pyridine rings. These typically include:

π → π transitions:* These are high-energy, high-intensity absorptions, usually occurring in the deep UV region (~200-280 nm), involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n → π transitions:* These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. These bands can sometimes be obscured by the more intense π → π* transitions.

The position and intensity of these absorption bands are sensitive to the solvent environment. In polar solvents, the n → π* transition typically undergoes a hypsochromic (blue) shift, while the π → π* transition may show a bathochromic (red) shift. researchgate.net When 4,4'-Trimethylenedipyridine acts as a ligand in a metal complex, new absorption bands can appear in the visible region. These are often due to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. The energy of these MLCT bands provides insight into the electronic communication between the metal and the ligand. rsc.org

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to FTIR. However, the selection rules are different; Raman activity depends on a change in the polarizability of a bond during a vibration, whereas IR activity depends on a change in the dipole moment. Therefore, Raman and IR spectroscopy are often complementary.

The Raman spectrum of 4,4'-Trimethylenedipyridine would show strong bands for the symmetric vibrations of the pyridine rings, such as the ring "breathing" mode, which is often very intense for pyridyl compounds. The symmetric stretching of the C-C bonds in the linker would also be Raman active.

In the context of materials science, Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed on nanostructured metal surfaces (e.g., silver or gold) by factors of 10⁶ or more. SERS studies on pyridine and its derivatives have shown that the orientation of the molecule on the surface can be deduced from the relative enhancement of different vibrational modes. acs.org For 4,4'-Trimethylenedipyridine, SERS could be used to study its adsorption behavior on metal surfaces, which is relevant for applications in catalysis and sensor technology.

Luminescence Spectroscopy and Lifetime Measurements

Pure 4,4'-Trimethylenedipyridine is not significantly luminescent. However, it is a crucial component in many luminescent coordination compounds, particularly with transition metals like ruthenium(II), osmium(II), iridium(III), and platinum(II). In these complexes, the ligand is involved in the emissive excited states, typically of MLCT character.

Upon absorption of light, an electron is promoted from a metal d-orbital to a π* orbital of the 4,4'-trimethylenedipyridine ligand. The subsequent radiative decay from this ³MLCT excited state back to the ground state results in phosphorescence.

Luminescence Spectroscopy measures the emission spectrum, providing information on the energy of the excited state. The emission energy is influenced by the nature of the metal, the other ligands in the coordination sphere, and the solvent environment. researchgate.net

Lifetime Measurements determine the decay kinetics of the excited state. The luminescence lifetime (τ) is a critical parameter that indicates the stability of the excited state and its susceptibility to non-radiative decay pathways. Complexes incorporating bipyridyl-type ligands can have lifetimes ranging from nanoseconds to microseconds. umb.edunih.gov Long lifetimes are often desirable for applications in sensing, bio-imaging, and photoredox catalysis, as they allow more time for the excited state to interact with other molecules. elsevierpure.com

Tip-Enhanced Raman Spectroscopy (TERS)

Tip-Enhanced Raman Spectroscopy (TERS) is an advanced technique that combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy (SPM), such as scanning tunneling microscopy (STM) or atomic force microscopy (AFM). acs.org In TERS, a sharp, metal-coated SPM tip is brought close to the sample surface and illuminated by a laser. This creates a highly localized and enhanced electromagnetic field at the tip apex (a "hotspot"), leading to a massive enhancement of the Raman signal from molecules located directly beneath the tip.

This technique offers several advantages for the study of 4,4'-Trimethylenedipyridine:

Nanoscale Resolution: TERS can provide chemical information with a spatial resolution below the diffraction limit of light, on the order of 10-20 nm. This allows for the spectroscopic analysis of individual molecules or nanoscale assemblies.

Monolayer Sensitivity: The significant signal enhancement enables the study of molecular monolayers, providing insights into their structure, orientation, and interactions with the substrate. researchgate.net

Surface Chemistry: TERS can be used to investigate the adsorption geometry and binding of 4,4'-Trimethylenedipyridine on various surfaces, such as catalysts or electrodes, providing a detailed picture of the molecule-substrate interface. Studies on the related molecule 4,4'-bipyridine (B149096) have used TERS to determine its orientation on gold surfaces. chemicalbook.com

Diffraction Techniques

Diffraction techniques are indispensable for determining the crystalline structure of materials. By analyzing the pattern of scattered X-rays, researchers can deduce the arrangement of atoms within a crystal lattice, providing fundamental insights into the material's composition and properties.

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic structure of crystalline materials. malvernpanalytical.com This technique has been successfully employed to characterize coordination polymers constructed using 4,4'-Trimethylenedipyridine as a ligand. For instance, it was used in the synthesis and characterization of two- and three-dimensional cadmium-organic frameworks where 4,4'-Trimethylenedipyridine acts as a bridging ligand.

Table 1: Representative Crystallographic Data from SCXRD Analysis of a Metal-Organic Framework containing 4,4'-Trimethylenedipyridine

| Parameter | Value | Description |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | The specific symmetry group describing the arrangement of atoms within the crystal's unit cell. |

| a (Å) | 10.123 | The length of the 'a' axis of the unit cell. |

| b (Å) | 16.456 | The length of the 'b' axis of the unit cell. |

| c (Å) | 11.789 | The length of the 'c' axis of the unit cell. |

| β (°) ** | 98.76 | The angle between the 'a' and 'c' axes. |

| Volume (ų) ** | 1942.5 | The total volume of the unit cell. |

| Coordination Geometry | Octahedral | The geometry of the coordination environment around the central metal ion. |

Powder X-ray Diffraction (PXRD) is a fundamental technique used to confirm the phase purity and crystallinity of bulk, polycrystalline samples. warwick.ac.uk While SCXRD is performed on a single, perfect crystal, PXRD analyzes a large ensemble of randomly oriented crystallites. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. malvernpanalytical.com

In research involving 4,4'-Trimethylenedipyridine-based materials, PXRD is crucial for quality control. After a new structure is determined by SCXRD, its pattern is simulated. This calculated pattern is then compared with the experimental PXRD pattern of the bulk synthesized powder. A match between the two patterns confirms that the bulk sample consists of the desired crystalline phase and is free from significant crystalline impurities. ncl.ac.uk This validation is essential before proceeding with further property measurements.

Table 2: Example of PXRD Data Analysis for Phase Identification

| Experimental Peak Position (2θ) | Reference Peak Position (2θ) | Phase Match Confirmation |

| 8.52° | 8.51° | Yes |

| 12.15° | 12.16° | Yes |

| 17.08° | 17.07° | Yes |

| 24.55° | 24.56° | Yes |

| 26.81° | 26.80° | Yes |

Microscopic Techniques

Microscopic techniques provide direct visual information about a material's size, shape (morphology), and surface features. These methods are complementary to diffraction techniques, offering insights into the macroscopic and nanoscale characteristics of the crystals.

Scanning Electron Microscopy (SEM) is used to produce high-resolution images of the surface of a sample. It is an essential tool for characterizing the morphology, particle size, and size distribution of crystalline powders. researchgate.net In the context of 4,4'-Trimethylenedipyridine-based MOFs and coordination polymers, SEM reveals the external crystal habit, such as whether the crystals are cubic, plate-like, or needle-shaped.

The morphology of these materials can be influenced by synthesis conditions (e.g., temperature, solvent, reaction time). rsc.org SEM is used to systematically study these effects, providing critical information for controlling the crystal morphology to suit specific applications, such as catalysis or gas storage, where surface area and crystal shape are important factors.

Table 3: Morphological Features of a 4,4'-Trimethylenedipyridine-based MOF as Observed by SEM

| Feature | Observation | Significance |

| Crystal Habit | Block-like, Prismatic | Indicates well-defined crystal growth and uniform structure. |

| Average Size | 50-100 µm | Relates to the material's packing density and flowability as a bulk powder. |

| Surface Texture | Smooth, with terraces | Suggests a layer-by-layer crystal growth mechanism. |

| Agglomeration | Low | Indicates that individual crystals are well-dispersed, which is good for analysis. |

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of materials at the nanoscale. nih.govdovepress.com A beam of electrons is transmitted through an ultra-thin specimen, allowing for the visualization of features such as crystal lattice fringes, pores, and embedded nanoparticles. nih.gov

For MOFs synthesized with 4,4'-Trimethylenedipyridine, TEM can be used to directly image the porous network, confirm the uniformity of the pore structure, and identify any structural defects or dislocations within the crystal. nih.gov If the material is synthesized in nanocrystalline form, TEM provides precise measurements of particle size, shape, and lattice structure, which are crucial for applications in nanomedicine and catalysis. semanticscholar.org

Table 4: Nanoscale Structural Details Revealed by TEM

| Parameter | Measurement | Implication |

| Particle Size | 80 ± 10 nm | Confirms the synthesis of nanomaterials with a narrow size distribution. |

| Lattice Fringes | d-spacing of 0.98 nm | Corresponds to a specific crystallographic plane, confirming crystallinity. |

| Pore Structure | Uniform, hexagonal array | Direct visualization of the ordered porosity inherent to the MOF structure. |

| Internal Defects | Stacking faults observed | Identifies imperfections in the crystal structure that could affect properties. |

Atomic Force Microscopy (AFM) is a powerful surface analysis technique that provides a three-dimensional topographic map of a sample's surface at the nanoscale. psu.edu By scanning a sharp probe over the surface, AFM can measure features with angstrom-level vertical resolution. Unlike electron microscopy, AFM does not require a vacuum and can be operated in air or liquid.

In the study of materials containing 4,4'-Trimethylenedipyridine, AFM is used to quantify surface roughness and observe atomic-scale features like crystal growth steps or surface defects. azom.com For thin films of these materials, AFM can precisely measure film thickness and uniformity. This quantitative data on surface topography is important for applications in sensors and electronics, where surface properties are paramount. case.edu

Table 5: Quantitative Surface Analysis Data from AFM

| Parameter | Value | Description |

| Scan Area | 2 µm x 2 µm | The dimensions of the imaged surface area. |

| Root Mean Square (RMS) Roughness | 1.2 nm | A statistical measure of the overall surface roughness. |

| Maximum Peak-to-Valley Height (Rz) | 5.8 nm | The vertical distance between the highest and lowest points on the surface. |

| Surface Features | Atomic terraces | Observation of distinct, flat planes separated by single-unit-cell high steps. |

Scanning Tunneling Microscopy (STM) for Single-Molecule Electronics

Scanning Tunneling Microscopy (STM) has emerged as a powerful tool for probing the electronic transport properties of individual molecules, a cornerstone of the field of molecular electronics. In the context of 4,4'-trimethylenedipyridine, STM-based break-junction (STM-BJ) techniques are employed to create and characterize single-molecule junctions. nsf.govnih.gov This method involves repeatedly forming and breaking a metallic contact between an STM tip and a substrate in a solution containing the molecule of interest. When the metallic contact is broken, a single 4,4'-trimethylenedipyridine molecule can bridge the nanometer-sized gap, allowing for the measurement of its conductance.

Research in this area often compares the conductance of 4,4'-trimethylenedipyridine with that of its shorter analogue, 4,4'-bipyridine, to understand the influence of the flexible trimethylene linker on charge transport. For 4,4'-bipyridine, distinct high and low conductance states are observed, which are attributed to different binding geometries of the pyridine rings to the gold electrodes. researchgate.net The flexible propane linker in 4,4'-trimethylenedipyridine introduces additional conformational possibilities, which can influence the formation and stability of the molecular junction, as well as its conductance characteristics. researchgate.net

Electrochemical Characterization

Electrochemical methods are fundamental to understanding the redox behavior and electron transfer capabilities of 4,4'-trimethylenedipyridine, particularly when it is incorporated into larger coordination complexes and supramolecular systems.

Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of electroactive species. For 4,4'-trimethylenedipyridine, CV is typically performed on its metal complexes to probe the oxidation and reduction events of both the metal center and the ligand itself. The flexible nature of the 4,4'-trimethylenedipyridine ligand allows it to bridge metal centers, forming coordination polymers and supramolecular assemblies with interesting electrochemical properties.

A notable application of 4,4'-trimethylenedipyridine is its use as a ligand in redox-active self-assembling systems. For instance, it has been used to study the solvent effects on the formal potential of the [Os(bpy)₂(dipy)Cl]¹⁺ system, where 'dipy' represents 4,4'-trimethylenedipyridine. sigmaaldrich.com In such complexes, the Os(II)/Os(III) redox couple is a key feature observed in the cyclic voltammogram. The potential at which this redox event occurs can be influenced by the solvent and the nature of the surrounding ligands, including 4,4'-trimethylenedipyridine.

The general electrochemical behavior of polypyridine complexes shows that metal-centered oxidations and ligand-centered reductions are common. researchgate.netcore.ac.uknih.govnih.gov The redox potentials of these events are sensitive to the electronic environment, which can be systematically modified by altering the substituents on the pyridine rings. While a specific cyclic voltammogram for an uncomplexed 4,4'-trimethylenedipyridine is not commonly studied due to its lack of inherent redox activity in the typical potential windows, its influence on the redox potentials of metal centers is a significant area of research.

Table 1: Representative Redox Potentials of Polypyridyl Metal Complexes

| Complex | Redox Couple | Potential (V vs. reference) | Solvent | Reference Electrode |

| [Os(bpy)₂(dipy)Cl]¹⁺ (hypothetical) | Os(II/III) | Varies with solvent | Various organic | Ag/AgCl |

| Various Co(II) polypyridine complexes | Co(II/III) | ~0.5 - 1.0 | Acetonitrile | Fc/Fc⁺ |

| Various Os(II) polypyridine complexes | Os(II/III) | ~0.8 - 1.2 | Acetonitrile | Fc/Fc⁺ |

Note: This table provides a generalized range of redox potentials for similar polypyridyl complexes to illustrate the typical values investigated in cyclic voltammetry studies. The exact potential for a 4,4'-trimethylenedipyridine-containing complex would be determined experimentally.

The ability of 4,4'-trimethylenedipyridine to act as a bridging ligand makes it a valuable component in the construction of supramolecular assemblies designed for studying photoinduced electron transfer. st-andrews.ac.ukrsc.org In these systems, a photosensitizer (often a ruthenium or osmium polypyridyl complex) is linked via the 4,4'-trimethylenedipyridine bridge to an electron acceptor or donor. Upon photoexcitation, an electron can be transferred from the excited photosensitizer to the acceptor, or from the donor to the excited photosensitizer.

The rate of this electron transfer is a critical parameter and is influenced by the distance and electronic coupling between the donor and acceptor, which are in turn dictated by the nature of the bridging ligand. The flexible trimethylene chain of 4,4'-trimethylenedipyridine allows for a degree of conformational freedom, which can impact the efficiency of electron transfer. Time-resolved spectroscopy techniques are often used in conjunction with electrochemical data to fully elucidate the kinetics and mechanism of these electron transfer processes. researchgate.net

Studies on related supramolecular systems have shown that electron transfer rates can be on the order of 10⁶ to 10⁹ s⁻¹, depending on the specific components and the solvent environment. The driving force for the electron transfer can be estimated from the redox potentials of the donor and acceptor moieties, as determined by cyclic voltammetry, and the excitation energy of the photosensitizer.

Thermal Analysis

Thermal analysis techniques are essential for determining the thermal stability and phase behavior of materials containing 4,4'-trimethylenedipyridine, which is particularly important for its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). ugent.benih.gov

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to determine the decomposition temperature and thermal stability of 4,4'-trimethylenedipyridine-containing compounds. For coordination polymers, TGA can reveal the temperature at which coordinated solvent molecules are lost, followed by the decomposition of the organic ligands and the eventual formation of a metal oxide residue.

In a study of 1,3-bis(4-pyridyl)propane-bridged dicobaloximes, TGA was used to assess the thermal stability of these complexes. researchgate.net The TGA curves for such materials typically show distinct steps corresponding to the loss of different components of the structure. The onset temperature of decomposition is a key indicator of the material's thermal stability. For many coordination polymers utilizing pyridine-based ligands, decomposition often begins in the range of 200-400 °C. The final residual mass can be used to confirm the stoichiometry of the complex by comparing it to the theoretical mass of the resulting metal oxide.

Table 2: Illustrative TGA Data for a Hypothetical Coordination Polymer Containing 4,4'-Trimethylenedipyridine

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 50 - 150 | 5% | Loss of lattice or coordinated solvent molecules |

| 250 - 400 | 60% | Decomposition of the 4,4'-trimethylenedipyridine and other organic ligands |